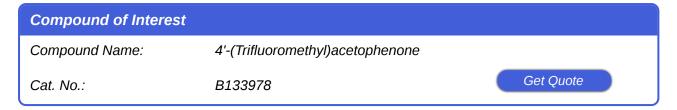


Application Notes and Protocols: Synthesis of Celecoxib Utilizing a Key Trifluoromethylated Intermediate

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Topic: A detailed guide on the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, focusing on the pivotal role of the intermediate derived from 4-methylacetophenone.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celecoxib, marketed as Celebrex, is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[1] Its synthesis is a well-established process in medicinal chemistry, primarily involving the construction of a pyrazole ring system. A key step in this synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[2] This document outlines the application and protocols for the synthesis of Celecoxib, clarifying the role of the key precursors.

It is a common point of inquiry to consider various trifluoromethylated phenyl ketones as starting materials. However, the established and most efficient synthetic route to Celecoxib does not begin with **4'-(Trifluoromethyl)acetophenone**. Instead, it commences with 4-methylacetophenone. The crucial trifluoromethyl group (-CF3) is introduced via a different reagent, typically ethyl trifluoroacetate, during the formation of the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2][3]

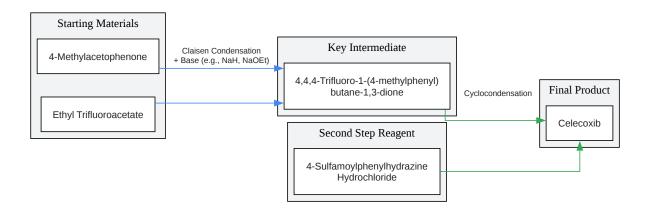
Synthesis Pathway Overview



The synthesis of Celecoxib from 4-methylacetophenone is primarily a two-step process:

- Claisen Condensation: An initial Claisen condensation between 4-methylacetophenone and an ester of trifluoroacetic acid, such as ethyl trifluoroacetate. This reaction is catalyzed by a base and forms the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]
 [4]
- Cyclocondensation: The subsequent reaction of this dione intermediate with 4sulfamoylphenylhydrazine hydrochloride. This step forms the characteristic pyrazole ring of Celecoxib.[1][2]

The overall synthetic scheme is depicted below:



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Caption: Overall synthesis pathway of Celecoxib.

Experimental Protocols

The following protocols are detailed examples for the synthesis of Celecoxib. Both batch and continuous flow processes have been developed, with the latter offering advantages in terms of reaction time and safety.[2]

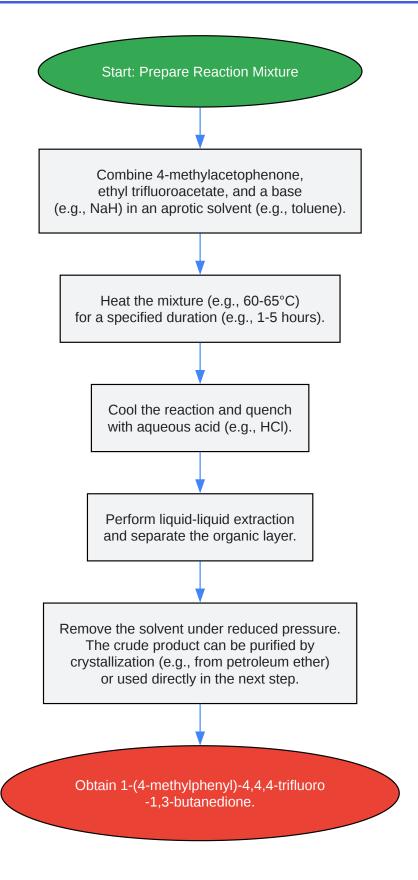




Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (Claisen Condensation)

This step involves the base-catalyzed condensation of 4-methylacetophenone and ethyl trifluoroacetate.





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Caption: Experimental workflow for Claisen condensation.



Protocol Example (Batch Process):[4][5]

- To a stirred solution of sodium hydride (25 g) in toluene (400 ml) in a four-necked flask, add 4-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise at 60-65°C.
- Maintain the reaction mixture at 60-65°C for 1 hour after the addition is complete.
- Cool the mixture to 30°C and slowly add 15% hydrochloric acid (120 ml).
- Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
- The product can be further purified by crystallization from petroleum ether if desired.

Step 2: Synthesis of Celecoxib (Cyclocondensation)

This final step involves the reaction of the dione intermediate with 4-sulfamoylphenylhydrazine hydrochloride to form the pyrazole ring.

Protocol Example (Batch Process):[2]

- Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione (0.31 g, 1.3 mmol) and 4-sulfamoylphenylhydrazine hydrochloride (0.27 g, 1.2 mmol) in absolute ethanol (16.3 mL).
- Heat the mixture at 80°C for 17 hours.
- Concentrate the reaction mixture in vacuo.
- Suspend the resulting solid in ethyl acetate (30 mL) and filter.
- Concentrate the filtrate to yield Celecoxib as a pale yellow solid.
- The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.[1]

Quantitative Data

The yield of Celecoxib is highly dependent on the reaction conditions, with continuous flow synthesis often providing higher yields and shorter reaction times compared to traditional batch



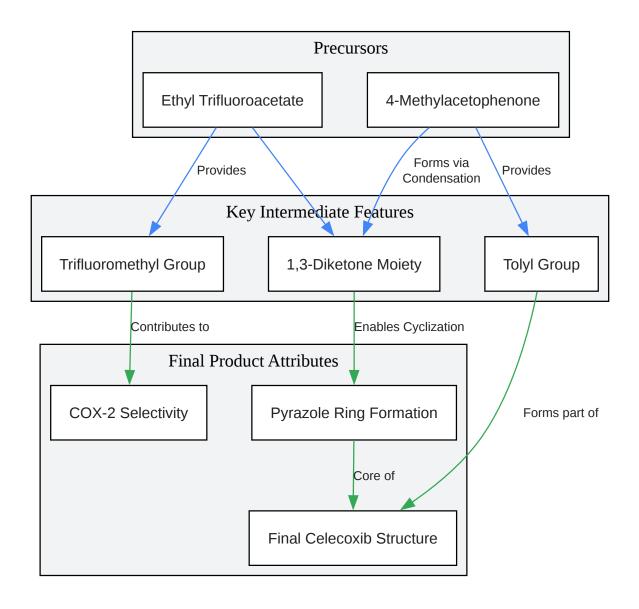
processes.

| Parameter | Batch Process | Flow Process | Reference |
|-----------------------------|--|---------------------------------|-----------|
| Step 1 Yield (Dione) | 86-96% | 90-96% | [2][4][5] |
| Step 2 Yield (Celecoxib) | 90% | 90-99% | [2][6] |
| Overall Yield | ~46% (older methods) to ~81% (optimized) | Up to 90% | [2][6] |
| Reaction Time (Step 1) | 1-6 hours | ~1 minute (residence time) | [2][5] |
| Reaction Time (Step 2) | 5-17 hours | ~56 minutes (residence time) | [2][6][7] |

Logical Relationships in Synthesis

The specific structure of the 1,3-dione intermediate is critical for the successful and regioselective formation of Celecoxib.





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